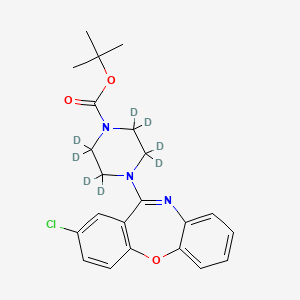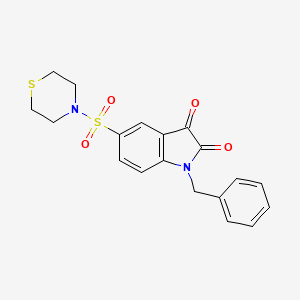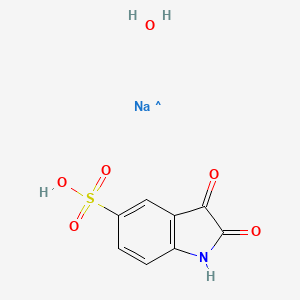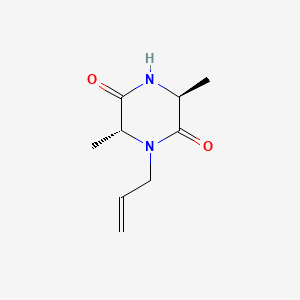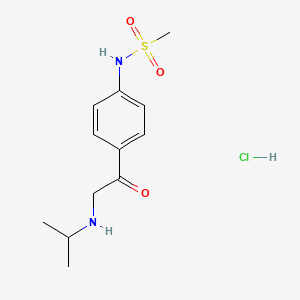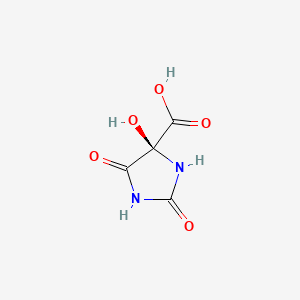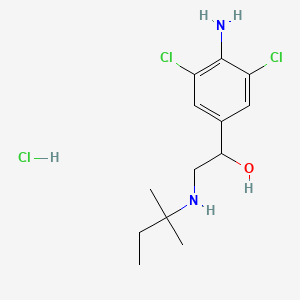
Phthalic Acid Anhydride-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalic Acid Anhydride-13C2 is a labeled compound of phthalic anhydride, where two carbon atoms are replaced with the isotope carbon-13. This compound is primarily used in research to trace and study chemical reactions and pathways due to the presence of the carbon-13 isotope. Phthalic anhydride itself is a white solid with the chemical formula C8H4O3 and is widely used in the production of plasticizers, resins, and dyes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phthalic Acid Anhydride-13C2 can be synthesized through the oxidation of naphthalene or ortho-xylene in the presence of a vanadium pentoxide catalyst. The process involves the gas-phase oxidation of these precursors using molecular oxygen . The reaction conditions typically include high temperatures around 350-400°C and the use of a fluidized bed reactor to ensure efficient contact between the reactants and the catalyst .
Industrial Production Methods: The industrial production of phthalic anhydride involves the catalytic oxidation of ortho-xylene or naphthalene. The process is carried out in a fixed-bed or fluidized-bed reactor with vanadium pentoxide as the catalyst. The reaction produces phthalic anhydride along with by-products such as carbon dioxide and water . The product is then purified through distillation and crystallization to obtain high-purity phthalic anhydride .
Analyse Chemischer Reaktionen
Types of Reactions: Phthalic Acid Anhydride-13C2 undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form phthalic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Substitution: Undergoes electrophilic substitution reactions due to the presence of the anhydride group.
Common Reagents and Conditions:
Hydrolysis: Water, typically under acidic or basic conditions.
Esterification: Alcohols in the presence of an acid catalyst such as sulfuric acid.
Amidation: Amines, often under mild heating conditions.
Major Products:
Hydrolysis: Phthalic acid.
Esterification: Phthalate esters.
Amidation: Phthalimides.
Wissenschaftliche Forschungsanwendungen
Phthalic Acid Anhydride-13C2 is extensively used in scientific research due to its labeled carbon atoms. Some of its applications include:
Tracer Studies: Used to trace chemical pathways and reactions in organic synthesis.
NMR Spectroscopy: Utilized in nuclear magnetic resonance spectroscopy to study molecular structures and dynamics.
Isotope Labeling: Employed in isotope labeling studies to investigate metabolic pathways in biological systems
Wirkmechanismus
The primary mechanism of action of Phthalic Acid Anhydride-13C2 involves its ability to undergo hydrolysis to form phthalic acid. This hydrolysis reaction is facilitated by the presence of water or alcohols. The phthalic acid formed can then participate in various biological and chemical processes, including acting as an antioxidant and anti-inflammatory agent . The compound’s reactivity is primarily due to the anhydride group, which makes it highly reactive towards nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Phthalic Acid Anhydride-13C2 can be compared with other anhydrides such as:
Maleic Anhydride: Similar in reactivity but differs in structure and applications.
Succinic Anhydride: Also undergoes hydrolysis and esterification but has different industrial uses.
Acetic Anhydride: More commonly used in acetylation reactions and has a simpler structure.
Uniqueness: this compound is unique due to the presence of carbon-13 isotopes, making it valuable for research applications that require tracing and studying specific chemical pathways .
By understanding the properties, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
1239918-30-9 |
|---|---|
Molekularformel |
C8H4O3 |
Molekulargewicht |
150.102 |
IUPAC-Name |
2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i7+1,8+1 |
InChI-Schlüssel |
LGRFSURHDFAFJT-BFGUONQLSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O |
Synonyme |
1,2-Benzenedicarboxylic Anhydride-13C2; 1,3-Phthalandione-13C2; 2-Benzofuran-1,3-dione-13C2; Araldite HT 901-13C2; ESEN-13C2; HT 901-13C2; NSC 10431-13C2; Phthalandione-13C2; Phthalanhydride-13C2; Phthalic acid anhydride-13C2; Retarder AK-13C2; Retar |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


